molecular formula C15H14FNO4S B6411979 4-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid CAS No. 1261901-30-7

4-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid

Cat. No.: B6411979
CAS No.: 1261901-30-7
M. Wt: 323.3 g/mol
InChI Key: LLRKEANSZVAILZ-UHFFFAOYSA-N
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Description

4-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid is an organic compound that features a fluorinated benzoic acid core with a dimethylsulfamoylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common approach is to start with the fluorobenzoic acid and introduce the dimethylsulfamoylphenyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The sulfamoyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The aromatic rings can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like halides and nucleophiles in the presence of catalysts.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The fluorine atom can also influence the compound’s binding affinity and selectivity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 4-(Methanesulfonyl)phenylboronic acid
  • 4-(Methylthio)phenylboronic acid

Uniqueness

4-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid is unique due to the presence of both a fluorine atom and a dimethylsulfamoyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

4-[2-(dimethylsulfamoyl)phenyl]-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)14-6-4-3-5-11(14)10-7-8-12(15(18)19)13(16)9-10/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRKEANSZVAILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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